ent-Rosuvastatin Acyl-β-D-glucuronide is a significant metabolite of Rosuvastatin, a medication primarily used to lower cholesterol levels. This compound is classified as an acyl glucuronide, which is a type of drug metabolite formed through the conjugation of drugs with glucuronic acid. The formation of this metabolite is essential for the drug's pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile.
ent-Rosuvastatin Acyl-β-D-glucuronide falls under the classification of metabolites, specifically acyl glucuronides. These compounds are produced via the enzymatic action of uridine diphosphate-glucuronosyltransferases (UGTs), which facilitate the conjugation process that enhances the solubility and excretion of lipophilic drugs.
The synthesis of ent-Rosuvastatin Acyl-β-D-glucuronide typically involves enzymatic conjugation processes. The primary method involves incubating Rosuvastatin with UDP-glucuronic acid in the presence of UGT enzymes, which catalyze the transfer of glucuronic acid to the hydroxyl groups on the Rosuvastatin molecule.
The reaction conditions often require specific pH levels and temperatures to optimize enzyme activity. For example, maintaining a pH around 7.4 and temperatures between 30°C to 37°C can enhance the yield of the acyl glucuronide product. The reaction is usually monitored using high-performance liquid chromatography (HPLC) to ensure proper conversion and purity of the final product.
The molecular structure of ent-Rosuvastatin Acyl-β-D-glucuronide includes a core structure derived from Rosuvastatin with an attached glucuronic acid moiety. The presence of fluorine in its structure contributes to its biological activity.
ent-Rosuvastatin Acyl-β-D-glucuronide undergoes various chemical reactions that are pivotal for its metabolism and elimination. One key reaction is hydrolysis, where it can revert to Rosuvastatin under certain physiological conditions or enzymatic actions.
The stability of ent-Rosuvastatin Acyl-β-D-glucuronide in biological systems is influenced by factors such as pH and temperature. Studies have shown that acyl glucuronides can form covalent bonds with proteins, potentially leading to adverse effects if not properly managed .
The mechanism by which ent-Rosuvastatin Acyl-β-D-glucuronide exerts its effects involves its role as a metabolite that modulates lipid metabolism. After administration, Rosuvastatin is converted into this metabolite, which then participates in lowering low-density lipoprotein cholesterol levels by enhancing hepatic uptake and degradation.
Research indicates that the acyl glucuronide form may have distinct pharmacological properties compared to its parent compound, influencing both efficacy and safety profiles in clinical settings .
ent-Rosuvastatin Acyl-β-D-glucuronide is typically characterized by:
Key chemical properties include:
ent-Rosuvastatin Acyl-β-D-glucuronide has several applications in scientific research:
This compound serves as a vital component in understanding the pharmacological landscape surrounding Rosuvastatin therapy, contributing to improved patient outcomes through better management of dyslipidemia.
Acyl glucuronidation represents a critical Phase II metabolic pathway for carboxylic acid-containing drugs, including statins. This conjugation reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, enhances drug hydrophilicity to facilitate biliary or renal elimination. In rosuvastatin metabolism, glucuronidation generates several isomeric metabolites, with the acyl-β-D-glucuronide form being predominant. Unlike O-glucuronides, acyl glucuronides exhibit unique chemical reactivity due to electrophilic carbonyl groups, allowing them to form covalent adducts with proteins—a process implicated in idiosyncratic drug toxicity. For rosuvastatin, approximately 10% of the administered dose undergoes glucuronidation, primarily to the acyl glucuronide conjugate, which retains pharmacological activity albeit at reduced potency compared to the parent drug [4] [8]. This metabolite’s stability influences its potential for transporter-mediated drug-drug interactions (DDIs), particularly involving hepatic uptake transporters like OATP1B1 and efflux pumps such as MRP2 [8] [9].
ent-Rosuvastatin Acyl-β-D-glucuronide (C₂₈H₃₆FN₃O₁₂S; MW 657.66 g/mol) is a stereospecific metabolite of rosuvastatin, where the glucuronic acid moiety is conjugated via a β-linkage to the carboxylic acid group of the parent drug. The prefix "ent" denotes its status as the enantiomeric form, distinguishing it from the endogenous metabolite. Key structural features include:
Table 1: Physicochemical Properties of ent-Rosuvastatin Acyl-β-D-glucuronide
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₃₆FN₃O₁₂S | [1] [5] |
Molecular Weight | 657.66 g/mol | [3] [5] |
CAS Registry Number | 503610-44-4 | [5] |
Purity (Commercial) | ≥98% | [5] |
Storage Stability | ≥1 year at controlled ambient conditions | [5] |
This metabolite serves as a critical reference standard in pharmacological research, enabling quantification of rosuvastatin metabolic profiles in preclinical and clinical matrices. Its synthesis and commercialization (e.g., TRC-R700530-25MG) support studies on transporter kinetics and enzyme inhibition [3] [5].
Stereochemistry profoundly influences the pharmacokinetic and pharmacodynamic behavior of drug metabolites. For ent-rosuvastatin acyl-β-D-glucuronide, three aspects are salient:
Table 2: Research Applications of ent-Rosuvastatin Acyl-β-D-glucuronide
Application | Purpose | Experimental Model |
---|---|---|
Transporter Substrate Assays | Quantify hepatobiliary transport | Sandwich-cultured hepatocytes [9] |
Metabolic Stability Studies | Assess enzymatic degradation | Human liver microsomes [4] |
Drug Interaction Screening | Identify CYP/transporter inhibition | Recombinant CYP isoforms [8] |
Mass Spectrometry Calibration | Quantify rosuvastatin metabolites | LC-MS/MS systems [5] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7